Pentan-3-ylhydrazine dihydrochloride

Beschreibung

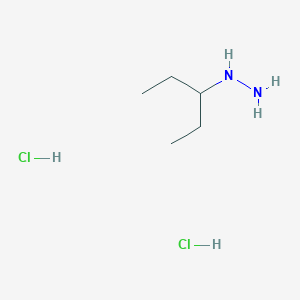

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

pentan-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-3-5(4-2)7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODDJJRARFWDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211764-55-4 | |

| Record name | Pentan-3-ylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pentan 3 Ylhydrazine Dihydrochloride and Analogues

Ionic Hydrogenation Approaches for Hydrazine (B178648) Dihydrochloride (B599025) Formation

Ionic hydrogenation presents an efficient route for the synthesis of 1,2-dialkylhydrazines from readily available azines. This method relies on the transfer of a hydride from a suitable donor, often in the presence of an acid, to the C=N double bonds of the azine substrate.

Reduction of Azines and Ketazines to 1,2-Dialkylhydrazine Hydrochlorides

A robust method for the preparation of symmetric 1,2-dialkylhydrazines involves the reduction of azines, which are conveniently synthesized from the corresponding aldehydes or ketones. unimi.it The reduction of ketazines, in particular, has proven to be an effective strategy for obtaining compounds like 1,2-di(pentan-3-yl)hydrazine hydrochloride. unimi.it This transformation can be achieved using various reducing agents, including diborane (B8814927) and amine-borane complexes. unimi.itrsc.org

The general reaction scheme involves the treatment of a ketazine with a reducing agent in an appropriate solvent, followed by the isolation of the corresponding 1,2-dialkylhydrazine dihydrochloride. For instance, the reduction of the ketazine derived from pentan-3-one yields 1,2-di(pentan-3-yl)hydrazine, which is then converted to its dihydrochloride salt. unimi.it The use of trimethylamine (B31210) borane (B79455) (NMe₃•BH₃) in the presence of gaseous HCl in toluene (B28343) has been demonstrated as an effective system for this transformation. unimi.it The insolubility of the resulting hydrazine hydrochloride in the reaction solvent facilitates its isolation in pure form by simple filtration. unimi.it

Table 1: Reduction of Ketazines to 1,2-Dialkylhydrazine Dihydrochlorides

| Starting Ketazine | Product | Reducing System | Yield (%) | Reference |

|---|---|---|---|---|

| Pentan-3-one azine | 1,2-Di(pentan-3-yl)hydrazine dihydrochloride | NMe₃•BH₃ / HCl | Nearly Quantitative | unimi.it |

| Acetone azine | 1,2-Diisopropylhydrazine dihydrochloride | NMe₃•BH₃ / HCl | 98 | unimi.it |

| Cyclohexanone azine | 1,2-Dicyclohexylhydrazine dihydrochloride | NMe₃•BH₃ / HCl | 99 | unimi.it |

Mechanistic Considerations in Azine Reduction through Amine-Borane Complexes

The reduction of azines by amine-borane complexes under acidic conditions is believed to proceed through an ionic hydrogenation mechanism. The presence of an acid is crucial as it protonates the nitrogen atom of the C=N bond, thereby activating it towards nucleophilic attack by a hydride. unimi.it The amine-borane complex, such as trimethylamine borane, serves as the hydride source. unimi.itdntb.gov.ua

The mechanism of transfer hydrogenation using amine-boranes can follow different pathways, including classical transfer hydrogenation where hydrogen is transferred from both the amine and the borane, or a nonclassical pathway involving hydroboration followed by solvolysis. nih.govresearchgate.net In the context of azine reduction under acidic conditions, the protonation of the azine likely facilitates a direct hydride transfer from the amine-borane complex to the activated carbon-nitrogen double bond. This process is repeated for the second C=N bond to afford the fully reduced 1,2-dialkylhydrazine. The stability of aliphatic amine-boranes in acidic media makes them well-suited for this type of transformation. unimi.it

Optimization of Reaction Conditions for Enhanced Yields and Functional Group Tolerance

The efficiency of the azine reduction can be significantly influenced by the choice of solvent, temperature, and the nature of the amine-borane complex. Toluene has been identified as a suitable solvent for this reaction, as it allows for the precipitation of the hydrazine hydrochloride product, simplifying purification. unimi.it The reaction is often exothermic and proceeds rapidly upon the introduction of gaseous HCl. unimi.it

The use of trimethylamine borane is advantageous due to its stability and solubility in a wide range of solvents. unimi.it The reaction conditions are generally mild, which can contribute to a good tolerance of various functional groups. However, the presence of highly acid-sensitive or base-sensitive groups in the substrate may require careful consideration and potential modification of the reaction conditions. For instance, while the Wolff-Kishner reduction also yields alkanes from carbonyls via a hydrazine intermediate, its highly basic conditions limit its applicability to base-sensitive substrates. wikipedia.orgmasterorganicchemistry.com In contrast, the milder conditions of ionic hydrogenation with amine-boranes could offer better compatibility. Further optimization might involve exploring different amine-borane complexes or alternative acid promoters to enhance the reaction's scope and functional group tolerance.

Hydrohydrazination Reactions and Subsequent Deprotection Strategies

An alternative approach to the synthesis of substituted hydrazines involves the catalytic hydrohydrazination of unsaturated carbon-carbon bonds, followed by the removal of a protecting group. This methodology offers a different disconnection approach for accessing complex hydrazine derivatives.

Catalytic Hydrohydrazination for Hydrazine Precursor Synthesis

Catalytic hydrohydrazination involves the addition of a hydrazine derivative across a carbon-carbon multiple bond. msu.edu This reaction can be catalyzed by various transition metal complexes, with titanium-based catalysts showing notable activity. msu.edu The process allows for the synthesis of hydrazone precursors, which can then be further transformed into the desired hydrazine. For example, the hydrohydrazination of an alkyne with a protected hydrazine can yield a protected hydrazone intermediate. The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the addition. msu.edu

Acidic Deprotection of Protected Hydrazine Intermediates

Following the synthesis of a protected hydrazine derivative, a deprotection step is necessary to unveil the free hydrazine. organic-chemistry.org Protecting groups are employed to temporarily mask the reactivity of the hydrazine functionality during other synthetic transformations. organic-chemistry.org Common protecting groups for amines and hydrazines include carbamates, such as Boc (tert-butyloxycarbonyl), which can be removed under acidic conditions. organic-chemistry.org

Hydrogenolysis of N-N Bonds in Hydrazine Derivatives

The reductive cleavage of the nitrogen-nitrogen (N-N) bond is a fundamental transformation in hydrazine chemistry, often utilized to synthesize amines. Hydrogenolysis, a process involving hydrogen gas and a metal catalyst, is a common method for this cleavage. Simple alkylhydrazines can be readily cleaved to yield corresponding amines through hydrogenation under acidic conditions. However, amide derivatives of hydrazines, or hydrazides, exhibit greater resistance to this cleavage, sometimes requiring elevated pressure and forcing conditions for the reaction to proceed.

Alternative reductive methods have been explored to overcome the stability of the N-N bond, especially in more complex derivatives. Dissolving metal reductions, such as using sodium in liquid ammonia (B1221849) or aluminum amalgam, have proven effective for cleaving activated hydrazine derivatives like diacylhydrazides. The choice of the acyl group can modulate the electron affinity of the hydrazine derivative, thereby influencing the conditions required for successful cleavage.

Recent advancements include the development of novel catalytic systems. For instance, an air-stable, phosphine-free ruthenium complex has been demonstrated as a potent catalyst for the reductive cleavage of hydrazine hydrate (B1144303) to ammonia using samarium(II) iodide (SmI₂) and water under ambient conditions. rsc.orgrsc.org This system is also effective for substituted hydrazines, such as phenylhydrazine (B124118) and 1,2-diphenylhydrazine, yielding aniline (B41778) through N-N bond scission. rsc.orgrsc.org Photocatalytic systems using visible light and ruthenium(II) complexes have also been developed for the cleavage of N-N bonds in N,N-disubstituted hydrazines and hydrazides. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for N-N Bond Cleavage in Hydrazine Derivatives

| Catalytic System | Substrate Example | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Ru-complex / SmI₂ / H₂O | Phenylhydrazine | Ammonia, Aniline | 82%, 74% | rsc.org |

| Ru-complex / SmI₂ / H₂O | 1,2-Diphenylhydrazine | Aniline | 86% | rsc.org |

| Ru(bpyrz)₃₂ / Visible Light | N-benzoyl-N'-phenylhydrazine | N-phenylbenzamide | 92% | nih.gov |

| Ru(bpyrz)₃₂ / Visible Light | N-methyl-N-phenylhydrazine | N-methylaniline | 85% | nih.gov |

Exploration of Novel Synthetic Routes and Scalability Assessments

The pursuit of more efficient, economical, and environmentally benign methods for synthesizing alkylhydrazines is a key focus of contemporary chemical research.

Traditional routes to substituted hydrazines often involve the alkylation of hydrazine with alkyl halides or reductive amination. researchgate.net However, these methods can suffer from drawbacks like harsh reaction conditions and lack of selectivity. researchgate.net Modern methodologies aim to address these limitations.

One promising approach is the enzymatic synthesis of N-alkylhydrazines through reductive hydrazination, analogous to reductive amination. nih.govresearchgate.net Imine reductases (IREDs) have been shown to catalyze the reaction between various aldehydes and ketones with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.govresearchgate.net This biocatalytic method offers a mild and straightforward route to these compounds. nih.gov For instance, an engineered NADH-dependent IRED variant has been successfully used to synthesize a range of hydrazine derivatives. nih.govrwth-aachen.de

Transition metal-catalyzed reactions also provide efficient pathways. A boronic acid-catalyzed one-pot tandem reduction of azoarenes followed by reductive alkylation with an aldehyde selectively provides trisubstituted hydrazine derivatives under mild conditions. researchgate.net This method is highly chemoselective and tolerates various functional groups. researchgate.net

Scaling up laboratory syntheses to industrial production presents significant challenges, including cost, safety, and efficiency. Commercial production of hydrazine hydrate has traditionally relied on methods like the Raschig process (oxidation of ammonia with sodium hypochlorite) and the ketazine process (a variation involving an aliphatic ketone). nih.gov The urea-based method has become an industry benchmark due to the low cost of urea (B33335), a simplified reaction protocol, and the potential for byproduct valorization. researchgate.net

For substituted hydrazines like Pentan-3-ylhydrazine (B12438127), scalability of newer, more selective methods is a critical consideration. Biocatalytic processes, such as those using IREDs, are being evaluated for large-scale applications. nih.govnih.gov The scalability and atom-efficiency of an H₂-driven double reductive hydrazination have been demonstrated by incorporating a hydrogenase cofactor regeneration system, highlighting the potential of IREDs in sustainable, large-scale biocatalysis. nih.govresearchgate.net This approach addresses the challenge of cofactor regeneration, which is crucial for the economic viability of enzymatic processes on an industrial scale. nih.gov

The valorization of byproducts is a cornerstone of green chemistry and process efficiency. In the context of hydrazine synthesis, byproducts from large-scale chemical manufacturing can be repurposed as starting materials. A novel approach involves utilizing nitrogen-containing condensates from urea (carbamide) production as a secondary raw material for hydrazine synthesis. bulletin-chstu.com.ua This not only provides a method for waste disposal but also creates a value-added product from an effluent stream. bulletin-chstu.com.ua

Stereoselective Synthesis of Chiral Pentan-3-ylhydrazine Dihydrochloride Derivatives

While Pentan-3-ylhydrazine is an achiral molecule, the synthesis of chiral hydrazine derivatives is of significant interest, as these compounds are valuable building blocks for pharmaceuticals. researchgate.net A patent describes the synthesis of N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine, a chiral derivative with a similar pentan-3-yl core structure. google.com

The construction of chiral hydrazine scaffolds can be achieved through several stereoselective strategies. Transition metal-catalyzed asymmetric hydrogenation of hydrazones has emerged as a direct and efficient method for producing optically active hydrazines. researchgate.net For example, nickel-catalyzed asymmetric hydrogenation of hydrazones has been reported to produce chiral hydrazines with high yields and excellent enantiomeric ratios (up to 99.4:0.6 er). researchgate.net

Organocatalysis provides another powerful tool for asymmetric synthesis. A bifunctional squaramide catalyst derived from cinchona alkaloids has been used in the asymmetric addition of hydrazine hydrate to dienones, resulting in optically pure fused pyrazoline derivatives. acs.org Similarly, organocatalytic [4+2] cycloaddition reactions have been designed to construct chiral hexahydropyridazine (B1330357) spirocyclic scaffolds. nih.gov

Biocatalysis also offers a promising route. Engineered imine reductases (IREDs), noted for their effectiveness in the asymmetric synthesis of chiral amines, are anticipated to exhibit similar selectivity in reductive hydrazination. rwth-aachen.de Preliminary data have shown the potential for achieving high enantiomeric excess in such reactions. rwth-aachen.de The development of biocatalytic approaches for the enantioselective reduction of hydrazones provides a convergent and versatile route to synthesize chiral hydrazine-containing motifs. researchgate.net

Table 2: Selected Asymmetric Methodologies for Chiral Hydrazine Scaffolds

| Methodology | Catalyst/Reagent | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Nickel Complex | Chiral Hydrazines | Up to 99.4:0.6 er | researchgate.net |

| Organocatalysis | Cinchona-Squaramide | Fused Pyrazolines | >99% ee | acs.org |

| Organocatalysis | Secondary Amine | Spiro-hexahydropyridazines | Up to 94% ee | nih.gov |

| Biocatalysis | Engineered Iminereductase (IRED) | Chiral Hydrazines | >75% ee (preliminary) | rwth-aachen.de |

Control of Stereochemistry in Alkyl Hydrazine Synthesis

The synthesis of chiral alkyl hydrazines, such as the individual enantiomers of pentan-3-ylhydrazine, is a critical area of research, driven by the prevalence of these motifs in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Achieving control over stereochemistry is paramount for producing compounds with desired biological activity. Methodologies for stereoselective synthesis primarily focus on the asymmetric reduction of hydrazone intermediates, biocatalytic approaches, and the use of chiral auxiliaries.

Asymmetric Hydrogenation of Hydrazones

One of the most direct and effective strategies for producing enantiomerically enriched hydrazines is the transition-metal-catalyzed asymmetric hydrogenation of prochiral hydrazones. chemistryviews.org This method provides a convergent route where a ketone (e.g., pentan-3-one) is first condensed with a hydrazine to form a C=N double bond, which is subsequently hydrogenated in a stereocontrolled manner.

Research has demonstrated the efficacy of catalysts based on both noble metals (Rhodium, Iridium, Palladium, Ruthenium) and more earth-abundant metals like Nickel. chemistryviews.org A notable advancement involves the use of nickel catalysts, which offer a more sustainable and cost-effective alternative. For instance, an efficient system utilizing Ni(OAc)₂·4H₂O with a chiral dialkyl phosphine (B1218219) ligand, (R,R)-QuinoxP*, has been developed for the asymmetric hydrogenation of a wide array of hydrazones. chemistryviews.org Operating under hydrogen pressure, this system yields chiral hydrazines with excellent yields and high enantioselectivities. chemistryviews.org

Key factors influencing the stereochemical outcome include the choice of chiral ligand, solvent, and the presence of acidic additives. Studies have shown that a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and acetic acid can be an effective solvent system for nickel-catalyzed reactions. chemistryviews.org Deuterium labelling experiments have suggested that the reaction may proceed through an imine-enamine tautomerization mechanism in the mixed solvents. researchgate.net

| Catalyst/Ligand | Substrate Type | Enantiomeric Ratio (er) / ee | Yield | Reference |

| Ni(OAc)₂ / (R,R)-QuinoxP* | Aromatic & Aliphatic Hydrazones | up to 99.4:0.6 er | Excellent | researchgate.netchemistryviews.org |

| Chiral Bis-sulfinamide | Phenylhydrazones | 74% ee | Good | organic-chemistry.org |

Biocatalytic Reductive Hydrazination

Enzymatic methods represent a powerful tool for stereoselective synthesis, offering high selectivity under mild reaction conditions. Imine reductases (IREDs) have emerged as highly efficient biocatalysts for the asymmetric synthesis of chiral amines and have been successfully applied to the reductive amination of carbonyls with hydrazines (reductive hydrazination). researchgate.netnih.gov

This biocatalytic approach involves the in-situ formation of a hydrazone from a ketone or aldehyde and a hydrazine, which is then stereoselectively reduced by the IRED enzyme. Researchers have utilized IREDs from organisms such as Myxococcus stipitatus to catalyze the reaction between various carbonyl compounds and simple hydrazines, producing substituted acyclic and cyclic N-alkylhydrazines. nih.gov Engineered IRED variants have been developed to enhance substrate scope and catalytic efficiency, enabling the synthesis of diverse chiral hydrazine derivatives. researchgate.net The enantioselectivity of the process is dictated by the enzyme's chiral active site.

| Enzyme | Reaction Type | Substrate Scope | Key Feature | Reference |

| Imine Reductase (IRED) from Myxococcus stipitatus | Reductive Hydrazination | Diverse Carbonyls and Hydrazines | High stereoselectivity for N-alkylhydrazines | nih.gov |

| Engineered IRED Variant (IR361 I127F L179V) | Enantioselective Hydrazone Reduction | Cbz-protected Hydrazones | Promotes reduction of protected hydrazones | researchgate.netresearchgate.net |

Stereospecific Rearrangements and Couplings

Advanced methodologies involving stereospecific rearrangements offer alternative pathways for synthesizing chiral nitrogen-containing compounds from hydrazine derivatives. One such transition-metal-free approach describes an enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines. acs.org This reaction proceeds through the acylation of a hydrazinyl arylboronate complex, which instigates an N-N bond cleavage coupled with a 1,2-metalate rearrangement. acs.org This process allows the stereochemical information from a readily available chiral secondary or tertiary alkylboronic ester to be transferred with essentially complete fidelity to the final aniline product. acs.org While this specific method leads to anilines rather than intact hydrazines, the principles of stereochemical transfer from chiral precursors are highly relevant to the synthesis of complex chiral molecules derived from hydrazines.

Other Stereoselective Approaches

Other synthetic strategies contribute to the control of stereochemistry in hydrazine synthesis. The use of chiral auxiliaries remains a foundational technique. Furthermore, direct reductive hydrazination using reagents like trichlorosilane (B8805176) has shown potential for asymmetric synthesis when paired with chiral Lewis base catalysts, achieving promising enantiomeric excess in preliminary studies. organic-chemistry.org In the synthesis of complex analogues, stereochemistry can also be controlled through substrate-directed reactions, such as the crotylation of acyl hydrazones where chelation control can dictate the formation of specific diastereomers. organic-chemistry.org For example, the reaction between acyl hydrazones and allylboronic acids can exhibit excellent syn stereochemistry, which is rationalized by chelation between the acyl hydrazone and the B(OH)₂ group. organic-chemistry.org

Reactivity and Mechanistic Investigations of Pentan 3 Ylhydrazine Dihydrochloride

Elucidation of Reaction Pathways Involving the Hydrazine (B178648) Moiety

The core reactivity of pentan-3-ylhydrazine (B12438127) dihydrochloride (B599025) stems from the two nitrogen atoms of the hydrazine functional group. These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. The reaction pathways are largely governed by the conditions under which the free base, pentan-3-ylhydrazine, is generated from its dihydrochloride salt.

Pentan-3-ylhydrazine dihydrochloride exists as a salt, where both nitrogen atoms of the hydrazine moiety are protonated. wikipedia.org In aqueous solution, it engages in protonation equilibria. The first deprotonation yields the monoprotonated species, pentan-3-ylhydrazinium monochloride, and the second deprotonation liberates the free base, pentan-3-ylhydrazine.

The basicity of alkylhydrazines is comparable to that of ammonia (B1221849). wikipedia.org The pKa of the hydrazinium (B103819) ion ([N₂H₅]⁺) is approximately 8.10. wikipedia.org Alkyl groups are generally considered to be weakly electron-donating, which can slightly increase the basicity of the hydrazine nitrogens. Consequently, the pKa values for pentan-3-ylhydrazine are expected to be in a similar range.

The formation of the dihydrochloride salt indicates that both nitrogen atoms can be protonated by a strong acid like hydrochloric acid. wikipedia.orgresearchgate.net The stability of this salt is a key characteristic, allowing for its storage and handling. The release of the nucleophilic free base for subsequent reactions typically requires the addition of a base to neutralize the hydrochloride.

Table 1: Estimated Acid-Base Properties of Pentan-3-ylhydrazine Species

| Species | Formula | Estimated pKa | Characteristics |

|---|---|---|---|

| Pentan-3-ylhydrazine (free base) | C₅H₁₄N₂ | ~8-9 (for the conjugate acid) | Nucleophilic and basic |

| Pentan-3-ylhydrazinium ion | [C₅H₁₅N₂]⁺ | < 2 (for the dication) | Monoprotonated species |

| Pentan-3-ylhydrazinium dication | [C₅H₁₆N₂]²⁺ | N/A | Diprotonated species |

The kinetics of reactions involving pentan-3-ylhydrazine are largely dependent on the concentration of the free base. The rate of nucleophilic attack by the hydrazine is a critical factor. For instance, in condensation reactions with carbonyl compounds, the rate-determining step is often the nucleophilic addition of the hydrazine to the carbonyl carbon. nih.gov

In the context of heterocyclic synthesis, the formation of stable aromatic rings like pyrazoles provides a significant thermodynamic driving force for the reaction to proceed to completion. The stability of the final heterocyclic product often dictates the feasibility of the reaction pathway.

Role as a Nucleophilic Reagent in C-C and C-N Bond Formations

The primary role of pentan-3-ylhydrazine in organic synthesis is as a nucleophile, facilitated by the lone pair of electrons on the terminal nitrogen atom. This nucleophilicity is harnessed in the formation of new carbon-nitrogen and, subsequently, carbon-carbon bonds.

Pentan-3-ylhydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding pentan-3-ylhydrazones. libretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. masterorganicchemistry.com

The mechanism involves the initial nucleophilic attack of the terminal nitrogen of pentan-3-ylhydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer step to form a carbinolamine intermediate. Subsequent acid- or base-catalyzed elimination of a water molecule results in the formation of the hydrazone. libretexts.org

General Reaction Scheme: R₂C=O + C₅H₁₃N-NH₂ → R₂C=N-NH-C₅H₁₃ + H₂O

The rate of this reaction can be influenced by the pH of the medium. Mildly acidic conditions can facilitate the dehydration step, but highly acidic conditions will protonate the hydrazine, reducing its nucleophilicity. nih.gov

Table 2: Representative Carbonyl Substrates for Condensation with Alkylhydrazines

| Carbonyl Compound | Type | Expected Product with Pentan-3-ylhydrazine |

|---|---|---|

| Acetone | Ketone | Acetone pentan-3-ylhydrazone |

| Benzaldehyde | Aldehyde | Benzaldehyde pentan-3-ylhydrazone |

| Cyclohexanone | Ketone | Cyclohexanone pentan-3-ylhydrazone |

Substituted hydrazines like pentan-3-ylhydrazine are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. pharmaguideline.com

One of the most common applications is in the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. youtube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Another important class of heterocycles synthesized from hydrazines are pyridazines. These can be prepared by the condensation of a hydrazine with a 1,4-dicarbonyl compound. wikipedia.org The reaction initially forms a dihydrazone, which then undergoes cyclization and oxidation to afford the pyridazine (B1198779) ring.

Examples of Heterocyclic Syntheses:

Pyrazole Formation: Pentan-3-ylhydrazine + Acetylacetone → 1-(Pentan-3-yl)-3,5-dimethyl-1H-pyrazole

Pyridazine Formation: Pentan-3-ylhydrazine + 2,5-Hexanedione → 1-(Pentan-3-yl)-3,6-dimethyl-1,4,5,6-tetrahydropyridazine (which can be oxidized to the corresponding pyridazine)

Mechanistic Studies of Derivative Formation from this compound

The formation of derivatives from this compound primarily involves reactions that target the nucleophilic nitrogen atoms. After neutralization to the free base, a variety of transformations can be achieved.

Alkylation of pentan-3-ylhydrazine can occur at either nitrogen atom, though the terminal nitrogen is generally more reactive due to lesser steric hindrance. dtic.mil Reaction with alkyl halides in the presence of a base can lead to mono- or di-alkylated products.

Acylation reactions with acyl chlorides or anhydrides will typically occur at the terminal nitrogen to form the corresponding hydrazide. These hydrazides can serve as intermediates for further synthetic transformations.

Mechanistically, these derivatization reactions follow standard nucleophilic substitution or addition-elimination pathways, with the reactivity of pentan-3-ylhydrazine being analogous to other primary alkylhydrazines.

Acylation Reactions and Selectivity Control

The acylation of hydrazines is a fundamental transformation in organic synthesis, leading to the formation of acylhydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. In the case of substituted hydrazines such as Pentan-3-ylhydrazine, acylation can theoretically occur at either of the two nitrogen atoms. The selectivity of this reaction (i.e., which nitrogen is acylated) is influenced by several factors, including the steric hindrance around the nitrogen atoms and the electronic properties of the substituents.

Given the structure of Pentan-3-ylhydrazine, the two nitrogen atoms are not equivalent. One is directly attached to the pentan-3-yl group, while the other is a terminal NH2 group. Generally, the terminal, less sterically hindered nitrogen atom is more nucleophilic and thus more likely to be the site of acylation. However, the specific reaction conditions, such as the nature of the acylating agent, the solvent, and the presence of a base, can significantly impact the selectivity.

Without experimental data for this compound, a definitive statement on its acylation selectivity cannot be made. Research on other substituted hydrazines has shown that controlled acylation can be achieved by carefully choosing the reaction conditions. For instance, anhydride (B1165640) acylation reactions of substituted arylhydrazines under mild conditions have been shown to lead to the controlled formation of specific acid phenylhydrazides.

Table 1: Hypothetical Acylation Reaction of Pentan-3-ylhydrazine

| Reactant 1 | Reactant 2 | Potential Product(s) | Factors Influencing Selectivity |

| Pentan-3-ylhydrazine | Acyl Halide/Anhydride | N'-acyl-N-(pentan-3-yl)hydrazide | Steric hindrance, nucleophilicity of nitrogen atoms, reaction temperature, solvent polarity. |

| N-acyl-N-(pentan-3-yl)hydrazide |

Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data for the acylation of this compound was found.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining transition state structures, and predicting reaction outcomes. For the acylation of Pentan-3-ylhydrazine, computational studies could provide valuable insights into the reaction pathway and the factors governing selectivity.

A typical computational study would involve:

Modeling the reactants and products: The 3D structures of Pentan-3-ylhydrazine, the acylating agent, and the possible acylated products would be optimized to find their lowest energy conformations.

Locating the transition states: The transition state structures for acylation at each nitrogen atom would be calculated. The energy of these transition states is crucial for determining the kinetic favorability of each pathway.

Calculating the reaction energy profile: By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile would visually represent the energy changes throughout the reaction and help identify the most likely reaction mechanism.

Studies on other hydrazine-containing compounds have successfully used computational methods to understand their reactivity. For example, computational and experimental studies on the hydrolysis of acyl hydrazones have provided mechanistic interpretations of their stability. Similarly, DFT calculations have been used to study the mechanism of hydrazine synthesis and decomposition. These examples highlight the potential of computational chemistry to shed light on the reactivity of Pentan-3-ylhydrazine, should such studies be undertaken in the future.

Additive Mapping for Reaction Generality and Mechanistic Insight

Additive mapping is a high-throughput screening technique used to rapidly discover additives that can improve the scope and efficiency of a chemical reaction. This approach can also provide valuable mechanistic insights by identifying additives that interact with key intermediates or catalytic species in the reaction.

The application of additive mapping to the acylation of Pentan-3-ylhydrazine could potentially identify conditions that enhance the reaction's yield, selectivity, or functional group tolerance. The process would involve running a large number of parallel reactions with a diverse library of additives and analyzing the results to identify beneficial compounds.

While the concept of additive mapping has been successfully applied to complex reactions like metallaphotoredox decarboxylative arylation, its application to the acylation of hydrazines has not been specifically reported in the available literature. The discovery of a beneficial additive through this method could suggest its role in the reaction mechanism, for example, by acting as a Lewis base to activate the acylating agent or by influencing the conformation of the hydrazine substrate.

Research Applications in Advanced Organic and Medicinal Chemistry

Utility as a Synthon for Heterocyclic Compounds

Hydrazine (B178648) and its substituted derivatives are fundamental reagents for the synthesis of nitrogen-containing heterocycles. Pentan-3-ylhydrazine (B12438127) is a key intermediate for creating heterocyclic structures functionalized with a pentan-3-yl group, which can influence the compound's physical and biological properties.

The most classical and widely used method for constructing the pyrazole (B372694) ring is the Paal-Knorr synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govyoutube.com In this reaction, Pentan-3-ylhydrazine dihydrochloride (B599025) can act as the binucleophilic hydrazine component. The reaction with an unsymmetrical 1,3-diketone can potentially lead to two regioisomeric pyrazole products. The outcome is often governed by the steric and electronic differences between the two carbonyl groups of the diketone. nih.gov

The general reaction scheme involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The pentan-3-yl group is thereby installed on one of the nitrogen atoms of the pyrazole core.

Table 1: General Synthesis of Pyrazoles using Pentan-3-ylhydrazine

| Reactant A | Reactant B | General Product(s) |

|---|---|---|

| Pentan-3-ylhydrazine | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | 1-(Pentan-3-yl)-3,5-disubstituted-1H-pyrazole |

Furthermore, the pyrazole core synthesized using pentan-3-ylhydrazine can be a precursor for creating more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are known to have diverse biological activities. chim.it

The utility of Pentan-3-ylhydrazine extends to the synthesis of other important nitrogen-containing heterocycles. Substituted hydrazines are key building blocks in various cyclization and annulation reactions. researchgate.netresearchgate.net For instance, they can be used to synthesize:

Pyridazines: By reacting with 1,4-dicarbonyl compounds.

1,2,4-Triazoles: Through reactions with acylating agents followed by cyclization.

Indoles: Via the Fischer indole (B1671886) synthesis, where the hydrazine reacts with a ketone or aldehyde. The pentan-3-yl group would be located on the indole nitrogen.

The incorporation of the pentan-3-yl substituent can be strategically used to enhance solubility in organic solvents or to introduce a three-dimensional structural element into an otherwise planar heterocyclic system.

Application in Peptidomimetic and Bioisosteric Design

In medicinal chemistry, modifying peptides and drug candidates to improve their pharmacological profiles is a key objective. Pentan-3-ylhydrazine dihydrochloride offers a unique scaffold for such modifications.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. One strategy to create peptidomimetics is to incorporate α-hydrazino acids into a peptide sequence. acs.org These are analogues of α-amino acids where the α-carbon is replaced by a nitrogen atom.

An α-hydrazino acid can be synthesized from Pentan-3-ylhydrazine. Incorporating such a unit into a peptide backbone introduces an additional nitrogen atom, which alters the electrostatic properties and hydrogen-bonding network of the peptide. acs.org This modification can induce the formation of stable secondary structures like turns and helices, which can be crucial for binding to biological targets. acs.org The pentan-3-yl group would serve as the side chain of the hydrazino acid residue, providing a bulky, lipophilic character that can influence peptide folding and receptor interactions. The use of hydrazine derivatives like the 6-hydrazinonicotinyl group (HYNIC) as linkers for labeling peptides further highlights the importance of this functional group in peptide chemistry. kent.ac.uk

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. A modern strategy in drug design is the replacement of flat, aromatic rings with three-dimensional, saturated C(sp3)-rich scaffolds. nih.govresearchgate.net This "escape from flatland" approach can lead to significant improvements in a drug candidate's properties, including:

Enhanced Aqueous Solubility: By reducing the molecule's planarity and lipophilicity. researchgate.net

Improved Metabolic Stability: Saturated groups are often less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net

Novel Intellectual Property: Creating new chemical entities with unique structures. rsc.org

The pentan-3-yl group is a C(sp3)-rich, non-planar, and conformationally flexible substituent. By incorporating this group into a drug molecule via the hydrazine linker, it can serve as a saturated bioisostere for small cyclic moieties or as a fragment that explores three-dimensional chemical space, potentially leading to improved receptor binding and better pharmacokinetic properties. dntb.gov.ua

Table 2: Comparison of Aromatic vs. Saturated Bioisosteric Fragments

| Property | Phenyl Group (Aromatic) | Pentan-3-yl Group (Saturated) |

|---|---|---|

| Hybridization | sp2 | sp3 |

| Geometry | Planar | Three-Dimensional |

| Metabolic Profile | Prone to aromatic oxidation | Generally more stable |

Development of Specialized Organic Reagents and Catalysts

While not extensively documented for this compound itself, substituted hydrazines can serve as precursors for specialized reagents and catalysts. For example, hydrazine derivatives are used to synthesize s-triazines, a class of heterocycles with applications in medicinal chemistry and as platforms for constructing more complex molecules. nih.gov

Additionally, hydrazine derivatives can act as ligands in organometallic chemistry. The nitrogen atoms can coordinate to a metal center, and the alkyl substituent—in this case, the pentan-3-yl group—can influence the catalyst's properties:

Solubility: The alkyl group can enhance solubility in nonpolar organic solvents.

Steric Hindrance: The bulky nature of the pentan-3-yl group can create a specific steric environment around the metal center, potentially influencing the selectivity of a catalytic reaction.

The development of catalysts based on this scaffold remains an area for future exploration, offering the potential for new reactivity and selectivity in organic synthesis.

Ligand Design for Metal-Catalyzed Transformations

The fundamental structure of Pentan-3-ylhydrazine, featuring a hydrazine moiety attached to a secondary pentyl group, suggests its potential as a ligand for transition metals. Hydrazine and its organic derivatives are well-established coordinating agents, capable of forming stable complexes with a variety of metal ions. mtct.ac.injptcp.comchemistryjournal.net These complexes are central to the field of metal-catalyzed transformations, where the ligand plays a crucial role in modulating the metal center's electronic and steric properties, thereby influencing catalytic activity, selectivity, and stability. nih.gov

The nitrogen atoms of the hydrazine group in Pentan-3-ylhydrazine possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The nature of the pentyl group can influence the ligand's properties. For instance, the steric bulk of the 3-pentyl group could be leveraged to create specific chiral environments around a metal center, which is a key strategy in asymmetric catalysis.

While specific examples involving Pentan-3-ylhydrazine are not readily found, the broader class of alkylhydrazines has been utilized in the synthesis of ligands. For example, palladium-catalyzed amination reactions have been employed to prepare protected pyridylhydrazine derivatives, which are useful as bifunctional linkers for creating metal-bioconjugates. nih.gov This highlights a general synthetic route where an alkylhydrazine could potentially be incorporated into more complex ligand architectures.

Table 1: Potential Coordination Modes of Pentan-3-ylhydrazine

| Coordination Mode | Description | Potential Application |

| Monodentate | Coordination through one of the nitrogen atoms. | General catalysis |

| Bidentate (bridging) | The two nitrogen atoms bridge two metal centers. | Synthesis of polynuclear complexes |

The development of novel ligands is a continuous effort in catalysis. The exploration of readily available and structurally diverse building blocks like this compound could lead to new ligand scaffolds with unique properties.

Precursors for Novel Catalytic Systems

Hydrazine derivatives can serve not only as ligands but also as precursors for the in-situ generation of catalytically active species. mdpi.com Metal-hydrazine complexes, for instance, have been investigated as precursors for the synthesis of oxide materials through thermal decomposition. ias.ac.in This suggests a pathway where a complex of Pentan-3-ylhydrazine with a suitable metal could be thermally treated to generate finely dispersed metal or metal oxide nanoparticles, which are known to be highly active catalysts in a variety of organic transformations.

The reactivity of the N-N bond in hydrazine derivatives can also be exploited. Under certain conditions, hydrazine derivatives can undergo transformations to generate reactive intermediates. While specific catalytic cycles involving Pentan-3-ylhydrazine have not been reported, the general chemistry of hydrazines points to their potential role in processes such as reductions and as building blocks for nitrogen-containing heterocyclic compounds which themselves can act as ligands or catalysts. nih.govrwth-aachen.de

The synthesis of N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine involves a formylhydrazine (B46547) derivative, showcasing the utility of substituted hydrazines in multi-step syntheses to create complex molecules. google.com This underscores the role of hydrazine derivatives as versatile intermediates in organic synthesis, which can lead to the formation of novel compounds with potential catalytic activity.

Table 2: Potential Catalytic Applications Derived from Hydrazine Chemistry

| Catalytic Application | Role of Hydrazine Derivative | Relevant Research Area |

| Nanoparticle Catalysis | Precursor to metal/metal oxide nanoparticles. | Heterogeneous catalysis |

| Transfer Hydrogenation | As a source of hydrogen. | Reduction reactions |

| Synthesis of N-Heterocycles | Building block for catalytically active heterocycles. | Organocatalysis, Ligand Synthesis |

Advanced Analytical Characterization in Research Contexts

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of Pentan-3-ylhydrazine (B12438127) dihydrochloride (B599025) from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For a polar compound like Pentan-3-ylhydrazine dihydrochloride, reversed-phase HPLC (RP-HPLC) would be a suitable method.

A typical RP-HPLC method would utilize a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The acidic nature of the dihydrochloride salt would necessitate a buffered mobile phase to ensure consistent retention times.

Detection of the analyte can be challenging due to the lack of a strong chromophore. Therefore, detection might be achieved using a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD). Alternatively, derivatization with a UV-active agent can be performed to allow for sensitive UV detection.

Interactive Data Table: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1 M phosphate buffer, pH 3.0) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

| Detector | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or UV detector following derivatization. |

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography (GC) serves as a fundamental technique for assessing the purity of volatile and semi-volatile compounds. However, the direct analysis of polar and reactive substances like alkylhydrazines, including this compound, presents significant challenges. researchgate.net These compounds tend to interact strongly with the stationary phases of GC columns, leading to poor peak shape (tailing) and potential degradation at the high temperatures required for analysis. researchgate.netresearchgate.net

To overcome these issues, a derivatization step is typically employed prior to GC analysis. This process involves converting the polar hydrazine (B178648) moiety into a less polar, more volatile, and more thermally stable derivative. researchgate.net This not only improves chromatographic performance but can also enhance detector sensitivity. cdc.gov For instance, aldehydes and ketones are common derivatizing agents that react with hydrazines to form stable hydrazones. chromforum.org Acetone, in particular, can serve as both a solvent and a derivatizing agent, reacting with hydrazine to form a product that is readily separable by GC. chromforum.orgsielc.com Other reagents, such as pentafluorobenzaldehyde, have also been successfully used for the derivatization of hydrazines in various sample matrices. nih.gov

The purity analysis would involve a validated GC method, often coupled with a Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. cdc.gov The method would quantify the main derivative peak corresponding to Pentan-3-ylhydrazine and identify any other peaks as impurities, which could arise from starting materials, by-products of the synthesis, or degradation products.

| Parameter | Typical Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatization Agent | Acetone | Forms a stable, volatile derivative; can also act as a solvent. | chromforum.orgsielc.com |

| Derivatization Agent | Pentafluorobenzaldehyde | Creates a stable derivative suitable for sensitive detection. | nih.gov |

| Column Type | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624) | Provides good separation for derivatized products. | sielc.com |

| Detector | Flame Ionization Detector (FID) | General purpose detector for organic compounds. | cdc.govsielc.com |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Offers high selectivity and sensitivity for nitrogen-containing compounds like hydrazines. | cdc.govnih.gov |

X-Ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not publicly available, studies on related hydrazine salts, such as 1,1-dimethyl hydrazine hydrochloride and hydrazine tetrafluoborate, provide valuable insights. cambridge.orgnii.ac.jp These studies show that the protonated hydrazine moiety acts as a hydrogen bond donor, forming strong interactions with the counter-ions (e.g., Cl⁻). In the case of a dihydrochloride salt, both nitrogen atoms of the hydrazine group would be protonated, creating a dication [CH₃CH₂CH(NNH₃)CH₂CH₃]²⁺. This dication would engage in a robust hydrogen-bonding network with the surrounding chloride ions. The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and space group, which are fundamental properties of the crystalline solid. mdpi.com

| Compound | Crystal System | Key Structural Features | Reference |

|---|---|---|---|

| Hydrazine Tetrafluoborate (H₂N-NH₂·HBF₄) | Monoclinic | Demonstrates the fundamental salt structure of a simple hydrazine. | cambridge.orgnii.ac.jp |

| 1,1-Dimethyl Hydrazine Hydrochloride | Lower symmetry than HBF₄ salt | Provides an example of an alkyl-substituted hydrazine salt structure. | cambridge.orgnii.ac.jp |

| (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide | Orthorhombic | Illustrates complex hydrogen bonding networks involving hydrazide groups. | researchgate.net |

| Isatin-s-triazine hydrazone derivative (6c) | Triclinic | Shows molecular packing controlled by various non-covalent interactions (O…H, C…H, N…H). | mdpi.com |

Advanced Techniques for Investigating Conformational Dynamics

Molecules are not static entities; they possess conformational flexibility, which can be crucial to their properties and interactions. For Pentan-3-ylhydrazine, rotation is possible around the N-N single bond and the C-N bond. The parent hydrazine molecule is known to favor a gauche conformation. wikipedia.org The bulky pentan-3-yl group attached to one of the nitrogen atoms would influence the rotational barrier and the preferred dihedral angles.

The investigation of these conformational dynamics in solution relies on a combination of experimental and theoretical methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool. nih.gov NOESY experiments can detect spatial correlations between protons that are close to each other, providing direct evidence for the predominant conformation in solution. nih.gov

Complementing experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are employed to explore the potential energy surface of the molecule. nih.gov These calculations can identify low-energy conformers, estimate the energy differences between them, and predict the barriers to rotation. Studies on related N-acylhydrazone derivatives have shown that methylation can significantly alter the preferred conformation around the amide bond, causing a shift from an antiperiplanar to a synperiplanar arrangement, which can be rationalized through theoretical modeling. nih.govchemrxiv.org A similar combined NMR and computational approach would be invaluable for understanding the conformational landscape of this compound.

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| 2D NMR (NOESY) | Detects through-space correlations between nuclei, revealing spatial proximity. | Used to confirm the preferred conformation (e.g., anti vs. syn) of N-acylhydrazone derivatives in solution. | nih.gov |

| Density Functional Theory (DFT) Calculations | Maps the potential energy surface, identifies stable conformers, and calculates rotational energy barriers. | Revealed that N-methylation significantly alters the preferred dihedral angle in N-acylhydrazones. | nih.gov |

| Gas Electron Diffraction (GED) | Determines molecular structure and conformation in the gas phase. | Used to study the conformational equilibrium of substituted silacyclohexanes. | mdpi.com |

| Low-Temperature NMR | Slows down conformational interconversion, allowing for the observation of individual conformers. | Showed different conformer ratios in solution versus the gas phase for 1-(Me₂N)-1-Ph-1-silacyclohexane. | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of chemical compounds. These methods solve the Schrödinger equation for a given molecule to determine its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying a range of chemical phenomena. For hydrazine (B178648) derivatives, DFT calculations are employed to optimize molecular geometries, calculate electronic properties, and explore reaction mechanisms. nih.gov

In the case of Pentan-3-ylhydrazine (B12438127), DFT calculations would likely be used to determine the preferred geometry, including bond lengths, bond angles, and dihedral angles. The presence of the pentan-3-yl group, an alkyl substituent, would influence the electron density distribution on the hydrazine moiety. The dihydrochloride (B599025) form indicates that both nitrogen atoms of the hydrazine group are protonated, which would significantly alter the electronic structure and reactivity compared to the neutral form.

DFT studies on similar substituted hydrazines have been used to calculate key parameters that provide mechanistic insights, such as atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbital energies. bookpi.org These calculations help in identifying the reactive sites of the molecule. For instance, the MEP map would reveal regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic centers, respectively.

Table 1: Representative DFT Calculated Properties for a Simple Alkylhydrazine (Illustrative Example)

| Property | Calculated Value | Significance |

| Optimized N-N Bond Length | 1.45 Å | Indicates the strength of the nitrogen-nitrogen bond. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative for a generic simple alkylhydrazine and not specific to Pentan-3-ylhydrazine dihydrochloride.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining the chemical reactivity. The energy and shape of these orbitals dictate how a molecule will interact with other chemical species. researchgate.netnih.gov

For an alkylhydrazine like pentan-3-ylhydrazine, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically the lone pairs of electrons. The energy of the HOMO is a measure of the molecule's ability to donate electrons. The LUMO, on the other hand, would be associated with the antibonding orbitals and its energy reflects the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. nih.gov

In the dihydrochloride form, the protonation of the nitrogen atoms would lead to a significant lowering of the HOMO energy level, making the molecule less nucleophilic and a poorer electron donor. This change in the electronic structure would drastically alter its reactivity profile compared to the free base.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational dynamics and flexibility of molecules. nih.gov

For this compound, MD simulations could be employed to explore its conformational landscape. The pentan-3-yl group can adopt various conformations due to the rotation around its carbon-carbon single bonds. Similarly, rotation around the N-N bond in the hydrazine moiety is a key conformational feature. Theoretical studies on hydrazine have shown that it exists in different conformations, such as anti (staggered) and skew (gauche) forms. researchgate.netdoi.org

MD simulations would allow for the study of the rotational barriers around the C-N and N-N bonds and the identification of the most stable conformers in different environments, such as in the gas phase or in a solvent. The presence of the two chloride counter-ions would also be included in the simulation to accurately model the electrostatic interactions and their influence on the conformation of the pentan-3-ylhydrazinium dication. Such simulations can reveal the preferred three-dimensional structures and the dynamic interplay between different conformers. rsc.org

In Silico Screening and Design of Hydrazine-Based Compounds

In silico methods are increasingly used in the early stages of drug discovery and materials science to screen large virtual libraries of compounds and to design new molecules with desired properties. nih.gov

A critical aspect in the design of new molecules is their synthetic accessibility. acs.org Computational tools have been developed to predict how easily a molecule can be synthesized. mdpi.com These methods often rely on retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available starting materials. nih.gov Other approaches use machine learning models trained on large databases of known reactions and commercially available compounds to assign a synthetic accessibility score. acs.orgcbirt.net

For designing new hydrazine-based compounds derived from Pentan-3-ylhydrazine, these predictive tools would be invaluable. By evaluating the synthetic accessibility of virtual compounds, researchers can prioritize the synthesis of molecules that are more likely to be successfully prepared in the laboratory. This saves time and resources by avoiding the pursuit of synthetically challenging targets. mdpi.com

Chemical space refers to the vast multidimensional space of all possible molecules. biosolveit.de Exploring this space is a key challenge in the discovery of new drugs and materials. nih.gov Computational methods, including generative models and virtual screening, are used to navigate this vast landscape and identify novel compounds with desirable properties. scispace.com

Starting from a core structure like pentan-3-ylhydrazine, computational tools can be used to generate large virtual libraries of related compounds by adding various substituents and functional groups. This exploration of the chemical space around the parent molecule can lead to the discovery of new hydrazine derivatives with enhanced or novel properties. These virtual libraries can then be screened in silico for properties such as biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or material properties, thereby accelerating the discovery process. mdpi.com

Future Research Directions and Perspectives

Emerging Applications in Novel Chemical Transformations

The reactivity of the hydrazine (B178648) functional group is well-established, and ongoing research continues to uncover new transformations where hydrazine derivatives can serve as key reagents or intermediates. For Pentan-3-ylhydrazine (B12438127) dihydrochloride (B599025), several emerging areas of chemical synthesis are particularly promising.

One such area is the development of novel catalytic cross-coupling reactions. Arylhydrazines have been successfully employed as arylating agents in various C-C and C-X bond-forming reactions. rsc.org Future studies could explore the potential of Pentan-3-ylhydrazine as a non-aromatic nucleophilic partner in similar palladium- or copper-catalyzed cross-coupling reactions to synthesize complex alkylated amines. The steric bulk of the pentan-3-yl group could offer unique selectivity in these transformations.

Furthermore, the hydrohydrazination of unsaturated systems, such as alkynes and alkenes, represents a burgeoning field for the synthesis of functionalized hydrazones and other nitrogen-containing compounds. nih.gov The addition of Pentan-3-ylhydrazine across carbon-carbon multiple bonds, potentially catalyzed by transition metals like gold or nickel, could provide direct access to a variety of substituted hydrazones that are valuable intermediates in organic synthesis. nih.govacs.org

The synthesis of novel heterocyclic compounds is another promising avenue. Hydrazine derivatives are foundational building blocks for a vast array of heterocycles, including pyrazoles, pyridazines, and triazoles. rsc.orgnih.gov The unique pentan-3-yl substituent could be leveraged to create new families of heterocyclic compounds with potentially interesting biological or material properties.

A hypothetical reaction cascade for the synthesis of a novel pyrazole (B372694) derivative is presented below:

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product | Potential Yield (%) |

| 1 | Pentan-3-ylhydrazine | 1,3-Diketone | Acetic Acid, Reflux | Pentan-3-ylhydrazone | 85-95 |

| 2 | Pentan-3-ylhydrazone | - | Heat, Acid/Base | Substituted Pyrazole | 70-85 |

This interactive table illustrates a potential synthetic route. The yields are hypothetical and would require experimental validation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is revolutionizing modern chemical research and manufacturing. These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch processes. The integration of Pentan-3-ylhydrazine dihydrochloride into such systems is a logical and promising future direction.

Flow chemistry is particularly well-suited for handling reactive reagents like hydrazines, as it allows for precise control over reaction parameters and minimizes the accumulation of potentially hazardous intermediates. rsc.orgmit.edu The palladium-catalyzed cross-coupling of hydrazine with aryl chlorides has been successfully demonstrated in a continuous flow setup, highlighting the feasibility of such an approach. mit.edu Similar methodologies could be developed for Pentan-3-ylhydrazine, enabling its safer and more efficient use in large-scale synthesis.

Automated synthesis platforms, often coupled with flow reactors, are invaluable for the rapid generation of compound libraries for drug discovery and materials science. By incorporating this compound as a building block in these automated systems, vast libraries of novel compounds with diverse functionalities could be synthesized and screened for desired properties. This high-throughput approach could significantly accelerate the discovery of new applications for this compound.

A conceptual automated synthesis workflow is outlined below:

| Stage | Process | Reagents | Residence Time | Output |

| 1 | Stock Solution Preparation | This compound in Solvent | N/A | Reagent Reservoir |

| 2 | Reaction | Reagent + Substrate in Flow Reactor | 5-30 min | Crude Product Stream |

| 3 | In-line Purification | Automated Chromatography | 10-20 min | Purified Compound |

| 4 | Analysis and Collection | Automated Spectroscopy and Plate Sealing | 2-5 min | Characterized Compound Library |

This interactive table conceptualizes an automated workflow. The parameters are illustrative and would need to be optimized for specific reactions.

Advancements in Stereocontrol and Enantioselective Synthesis

While Pentan-3-ylhydrazine itself is not a chiral molecule, its derivatives hold significant potential for applications in stereocontrolled and enantioselective synthesis. The field of asymmetric catalysis is continually seeking new chiral ligands and auxiliaries to achieve high levels of stereoselectivity in chemical reactions.

One avenue of research would be the derivatization of Pentan-3-ylhydrazine to create novel chiral auxiliaries. Chiral hydrazine-based auxiliaries have proven effective in controlling the stereochemical outcome of various transformations, including alkylations and additions to carbonyls. rwth-aachen.denumberanalytics.com The pentan-3-yl group could serve as a scaffold for the introduction of chiral centers, leading to a new class of auxiliaries with unique steric and electronic properties.

Another approach involves the use of Pentan-3-ylhydrazine in the synthesis of prochiral hydrazones, which can then undergo enantioselective transformations. The asymmetric hydrogenation of hydrazones, for instance, is a powerful method for producing chiral hydrazines. acs.orgresearchgate.net Catalytic systems based on transition metals like nickel, rhodium, or iridium, in combination with chiral ligands, could be developed for the enantioselective reduction of hydrazones derived from Pentan-3-ylhydrazine. acs.org This would provide access to optically active pentan-3-ylhydrazine derivatives, which are valuable building blocks for chiral pharmaceuticals and agrochemicals.

The potential for enantioselective synthesis is summarized in the table below:

| Approach | Key Intermediate | Catalytic System | Potential Product | Expected Enantiomeric Excess (%) |

| Chiral Auxiliary | Chiral pentan-3-ylhydrazine derivative | N/A (Stoichiometric) | Diastereomerically pure product | >95 (d.e.) |

| Asymmetric Catalysis | Prochiral pentan-3-ylhydrazone | Chiral Metal Complex (e.g., Ni, Rh, Ir) | Enantiomerically enriched hydrazine | 80-99 |

This interactive table highlights potential strategies for stereocontrol. The expected enantiomeric excess values are based on existing literature for similar systems and would require experimental verification.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The interface between organic chemistry and materials science offers exciting opportunities for the development of novel functional materials. Hydrazine derivatives have been utilized as building blocks for a range of materials, including polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. This compound, as a hydrazinium (B103819) salt, is well-suited for exploration in these interdisciplinary areas.

In supramolecular chemistry, the hydrazinium cation can act as a hydrogen bond donor, participating in the formation of extended hydrogen-bonded networks. scielo.org.za The combination of the charged hydrazinium group and the hydrophobic pentan-3-yl substituent could lead to the formation of unique self-assembled structures, such as micelles, vesicles, or gels, with potential applications in drug delivery or sensing. nih.gov

In materials science, hydrazine and its derivatives can serve as ligands or coordinating agents in the synthesis of metal complexes and coordination polymers. researchgate.netresearchgate.net The nitrogen atoms of Pentan-3-ylhydrazine can coordinate to metal centers, and the pentan-3-yl group can be used to tune the solubility, porosity, and dimensionality of the resulting materials. This could lead to the development of new catalysts, magnetic materials, or porous solids for gas storage and separation. The use of hydrazino-s-triazine derivatives in coordination and supramolecular chemistry has been of particular interest, suggesting that derivatives of pentan-3-ylhydrazine could also be valuable in this context. researchgate.net

Q & A

Basic Research Questions

Q. How to optimize the synthesis of Pentan-3-ylhydrazine dihydrochloride to minimize byproduct formation?

- Methodological Answer : Begin with a diazotization-reduction sequence using pentan-3-amine as the precursor. Monitor reaction pH (ideally 2–3 using HCl) to stabilize intermediates and reduce side reactions. Employ thin-layer chromatography (TLC) or HPLC for real-time monitoring of intermediates . Post-reaction purification via recrystallization in ethanol/water mixtures can isolate the dihydrochloride salt. Validate purity using NMR (1H/13C) and elemental analysis.

Q. What characterization techniques are essential for confirming the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm proton environments (e.g., hydrazine NH and pentyl chain protons) and carbon backbone .

- HPLC : Quantify purity (>98%) with a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion at m/z corresponding to C₅H₁₅N₂Cl₂).

- Elemental Analysis : Ensure stoichiometric Cl⁻ content matches theoretical values .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill Management : Neutralize spills with sodium bicarbonate, collect mechanically, and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How to design experiments to study the reactivity of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Factorial Design : Test pH (2–10) and temperature (25–60°C) as independent variables. Use a 3×3 matrix to assess:

- Hydrolysis Stability : Monitor via UV-Vis spectroscopy for hydrazine degradation products.

- Reactivity with Carbonyl Groups : React with aldehydes/ketones and quantify hydrazone formation via LC-MS .

- Kinetic Analysis : Apply Arrhenius equations to derive activation energy for decomposition pathways .

Q. What strategies can resolve contradictions in reported stability data for this compound across studies?

- Methodological Answer :

- Systematic Review : Compare experimental conditions (e.g., solvent purity, storage temperature) from conflicting studies.

- Controlled Replication : Reproduce studies under standardized conditions (e.g., inert atmosphere, desiccated storage).

- Advanced Analytics : Use DSC/TGA to identify polymorphic transitions or hygroscopicity effects .

- Data Table :

| Variable | Conflicting Reports | Resolution Method |

|---|---|---|

| Thermal Stability | Degrades at 40°C vs. Stable at 60°C | Replicate under N₂ atmosphere |

| pH Sensitivity | Stable at pH 5 vs. Degrades at pH 5 | Validate via buffer-controlled HPLC |

Q. How to assess the ecological impact and degradation pathways of this compound?

- Methodological Answer :

- Soil Mobility Studies : Use column chromatography with soil samples to measure adsorption coefficients (Kd) .

- Microbial Degradation : Incubate with Pseudomonas spp. and quantify residual compound via GC-MS.

- Toxicity Assays : Perform Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .

Methodological Notes

- Theoretical Frameworks : Link studies to reaction mechanisms (e.g., nucleophilic hydrazine reactivity) or environmental fate models .

- Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS/MS) for trace analysis .

- Data Validation : Cross-reference with computational chemistry (e.g., DFT for transition-state modeling) to resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.